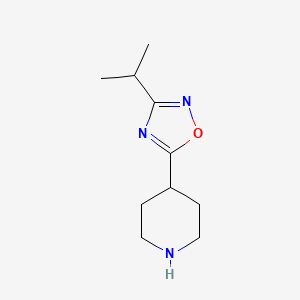

2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid

概要

説明

3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides .

Synthesis Analysis

3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . It consists of an aniline ring substituted with two chlorine atoms .Chemical Reactions Analysis

3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides. It can decompose at low pH. Hydrochloric acid accelerates decomposition. It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis

3,4-Dichloroaniline appears as light tan to dark gray crystals or brown solid . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage . It is insoluble in water .科学的研究の応用

Synthesis and Biological Activities

A study focused on synthesizing novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, which are structurally related to 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid. These compounds exhibited significant fungicidal and antiviral activities, indicating potential applications in agriculture and virology (Li Fengyun et al., 2015).

Antibacterial Studies

Another research synthesized 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives, closely related to your compound of interest. These derivatives demonstrated promising antibacterial properties, suggesting their potential in developing new antibacterial agents (Zina K. Al Dulaimy et al., 2017).

Application in Protein Mimicry

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, similar to this compound, have been used in creating constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets, which has implications in biochemical research and drug design (L. Mathieu et al., 2015).

Mild Steel Anti-Corrosion Potential

A study on thiazole hydrazones, structurally similar to your compound of interest, demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic media. This suggests potential industrial applications in corrosion prevention (Turuvekere K. Chaitra et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid, also known as 2-((3,4-Dichlorophenyl)amino)thiazole-4-carboxylic acid, is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides

Mode of Action

It is known that 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties .

Biochemical Pathways

The compound is involved in the degradation of the herbicide propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA) . A microbial consortium, constituted by nine bacterial genera, was selected for this process . The degradation intermediates identified by GC-MS analysis include 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .

Result of Action

The result of the action of this compound is the degradation of 3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides . This degradation helps in reducing the environmental contamination caused by 34DCA .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of the herbicide propanil, its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), and the herbicide adjuvants is carried out in a continuous small-scale bioprocess . This process involves a microbial consortium, which was selected from soil potentially contaminated with herbicides .

特性

IUPAC Name |

2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZMFQURKXDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204339 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-44-4 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

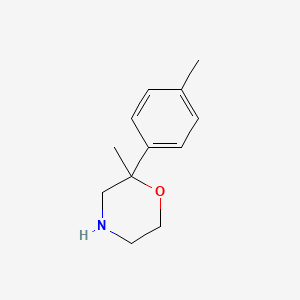

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

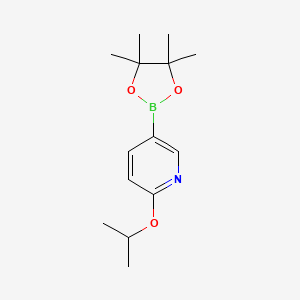

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

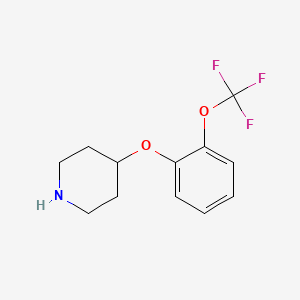

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)